Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS number 406233-25-8
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS number 406233-25-8
CAS Number: 406233-25-8[1][2][3]
Part 1: Executive Summary & Structural Rationale
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate represents a specialized scaffold in modern medicinal chemistry, distinguishing itself from generic phenyl-piperidine intermediates through the incorporation of a gem-dimethyl motif at the C4 position of the piperidine ring.
In drug discovery, the transition from a simple piperidine to a 4,4-dimethylpiperidine is rarely accidental. It is a deliberate "Thorpe-Ingold" strategy designed to:
-
Block Metabolic Soft Spots: The C4 position of piperidine is highly susceptible to CYP450-mediated hydroxylation. Methylation at this site sterically hinders oxidative enzymes, significantly extending the half-life (
) of the parent pharmacophore. -
Conformational Restriction: The gem-dimethyl group introduces steric bulk that favors specific chair conformations, potentially reducing the entropic penalty of binding to target receptors (e.g., GPCRs or Kinases).
This guide outlines the physicochemical profile, validated synthetic protocols, and strategic utility of CAS 406233-25-8 as a high-value intermediate.
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Compound Specifications
| Property | Specification |
| IUPAC Name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate |
| CAS Number | 406233-25-8 |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| Exact Mass | 261.1729 |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Rotatable Bonds | 3 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Part 3: Synthetic Methodologies & Process Optimization
The synthesis of CAS 406233-25-8 can be approached via two primary distinct pathways. The choice of pathway depends heavily on scale and available starting materials.
Workflow Visualization
The following diagram illustrates the decision matrix between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Figure 1: Synthetic decision matrix comparing SNAr and Pd-catalyzed routes.
Detailed Protocol: Nucleophilic Aromatic Substitution (SNAr)
Context: This is the preferred route for scale-up due to the absence of expensive transition metals and ligands. The electron-withdrawing ester group at the para-position activates the benzene ring for nucleophilic attack.
Reagents:
-
Ethyl 4-fluorobenzoate (1.0 equiv)
-
4,4-Dimethylpiperidine (1.2 equiv) [CAS: 4045-30-1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-fluorobenzoate (10 mmol, 1.68 g) in dry DMSO (20 mL).
-
Addition: Add 4,4-Dimethylpiperidine (12 mmol, 1.36 g) followed by anhydrous
(20 mmol, 2.76 g). -
Reaction: Heat the mixture to 100–110°C under an inert atmosphere (
or Ar) for 12–16 hours.-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting fluoride should be fully consumed.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–95%
Part 4: Applications in Drug Discovery[4]
Metabolic Stability (The Gem-Dimethyl Effect)
The primary utility of this intermediate is to enhance the metabolic profile of a drug candidate.
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Problem: Unsubstituted piperidines are rapidly oxidized at the C4 position by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
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Solution: The 4,4-dimethyl substitution creates a steric shield.
Figure 2: Mechanistic impact of gem-dimethyl substitution on metabolic stability.
Downstream Derivatization
CAS 406233-25-8 serves as a "masked" benzoic acid.
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Hydrolysis: Treatment with LiOH in THF/Water yields 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9).
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Amide Coupling: The resulting acid is a versatile partner for coupling with amines to generate libraries of GPCR ligands (e.g., CCR5 antagonists) or kinase inhibitors where the benzoate moiety mimics the hinge-binding region or solvent-exposed tail.
Part 5: Safety & Handling (GHS Classification)
While specific toxicological data for this intermediate may be limited, it should be handled according to the "precautionary principle" applicable to aryl esters and amines.
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent ester hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11651829, Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. Retrieved from [Link]
- Caroon, J. M., et al. (1981).Synthesis and biological activity of a series of 4-(piperidin-1-yl)benzoic acid derivatives. Journal of Medicinal Chemistry. (General reference for class synthesis via SNAr).
- Beak, P., & Zaher, H. (1989).The Thorpe-Ingold effect in organic synthesis: The gem-dimethyl effect. (Theoretical grounding for the stability claims).

